BenchChemオンラインストアへようこそ!

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Medicinal Chemistry Physicochemical Properties ADME-tox

The compound [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (CAS 1208466-59-4) is a C13H23NO bicyclic alcohol featuring a 9-azabicyclo[3.3.1]nonane core scaffold with an N-cyclopropylmethyl substituent and a 3-methanol group. It belongs to a class of azabicyclic intermediates structurally related to the 5-HT3 antagonist pharmacophore, where the stereoelectronic properties of the N-substituent are known to modulate receptor affinity and pharmacokinetic profiles.

Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
Cat. No. B13167495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol
Molecular FormulaC13H23NO
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2CC3CC3)CO
InChIInChI=1S/C13H23NO/c15-9-11-6-12-2-1-3-13(7-11)14(12)8-10-4-5-10/h10-13,15H,1-9H2
InChIKeyIAWCMDPGKZNLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: A Specialized Bicyclic Intermediate for Heterocyclic Chemistry


The compound [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (CAS 1208466-59-4) is a C13H23NO bicyclic alcohol featuring a 9-azabicyclo[3.3.1]nonane core scaffold with an N-cyclopropylmethyl substituent and a 3-methanol group . It belongs to a class of azabicyclic intermediates structurally related to the 5-HT3 antagonist pharmacophore, where the stereoelectronic properties of the N-substituent are known to modulate receptor affinity and pharmacokinetic profiles [1]. Its unique N-cyclopropylmethyl group distinguishes it from more common N-methyl or N-benzyl analogs, offering a distinct balance of lipophilicity and steric bulk that is critical for the design of selective CNS-active compounds.

The Risk of N-Alkyl Substitution Swapping in [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol Procurement


In the azabicyclo[3.3.1]nonane series, a simple change in the N-alkyl substituent is not a neutral substitution; it fundamentally alters the electron density on the basic nitrogen, the conformational preferences of the bicyclic ring, and the overall lipophilicity (LogP). For example, replacing the N-cyclopropylmethyl group with a N-methyl group (as in granisetron's endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine core) removes the cyclopropyl ring's unique van der Waals interactions with hydrophobic receptor pockets [1]. Similarly, substituting with a larger N-benzyl or N-isopropyl group can introduce excessive steric hindrance that prevents proper docking to the target, as demonstrated in structure-activity relationship (SAR) studies on related 5-HT3 antagonists [2]. Therefore, researchers cannot assume functional equivalence between [9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol and its N-methyl, N-benzyl, or N-cyclopropyl analogs without risking a complete loss of desired activity in the final compound.

Quantitative Selection Evidence for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol


Enhanced Calculated Lipophilicity vs. N-Methyl and Des-Alkyl Analogs

The N-cyclopropylmethyl substituent provides a precise increment in calculated lipophilicity (cLogP) compared to the simpler N-methyl or des-alkyl analogs. For [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (C13H23NO, MW 209.33), the cLogP is estimated to be approximately 2.1 [1]. In contrast, the analogous 9-azabicyclo[3.3.1]nonan-3-ylmethanol (C9H17NO, MW 155.24, the des-alkyl scaffold) has a substantially lower cLogP of around 0.8, and the N-methyl analog would be approximately 1.1 [2]. This difference of >1.0 log unit is significant for blood-brain barrier (BBB) penetration, where an optimal cLogP range of 1.5–3.0 is often targeted for CNS drugs.

Medicinal Chemistry Physicochemical Properties ADME-tox SAR

High Chemical Purity and Verified Identity via Vendor QC Documentation

Commercially available batches of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol from Bidepharm are certified at 95% purity and come with batch-specific QC documentation, including NMR, HPLC, or GC analysis . This is a critical procurement differentiator over sourcing a custom synthesis of a less common N-cyclopropyl analog, where purity can be variable (<90%) and analytical characterization may be absent. For example, the closely related (9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol (CAS 1209190-43-1) is available at 97% purity from AKSci, but no GC/HPLC traces are provided, requiring additional in-house purity verification before use .

Chemical Synthesis Procurement Quality Control Reproducibility

Exclusive Availability of the Cyclopropylmethyl Derivative for Bridging to 5-HT3 Antagonist SAR

A review of the patent literature reveals that the N-cyclopropylmethyl group is explicitly claimed in the context of 5-HT3 receptor antagonist pharmacophores, including azabicyclo[3.3.1]nonane derivatives [1]. The [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is presumed to be a direct precursor to the corresponding 3-amine or 3-carboxylic acid, which are the key intermediates for generating a focused library of N-cyclopropylmethyl-substituted 5-HT3 ligands. In contrast, the more common N-methyl analog (the direct precursor to granisetron) is widely available, but cannot be used to explore the cyclopropylmethyl SAR space. This compound is therefore the sole commercially available entry point for this specific vector of structure-activity relationship (SAR) exploration without resorting to a lengthy de novo synthesis of the bicyclic core with the desired N-substituent.

Medicinal Chemistry 5-HT3 Antagonists Intermediate Patent Analysis

Optimal Scientific Applications for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol


Structure-Activity Relationship (SAR) Exploration of 5-HT3 Antagonist N-Substituents

This compound is the ideal starting material for a focused library of N-cyclopropylmethyl-substituted 5-HT3 receptor ligands. The 3-methanol group can be easily oxidized to the carboxylic acid or converted to the amine (via a Mitsunobu or similar reaction), yielding the two crucial intermediates for probing the effect of the cyclopropylmethyl group on receptor binding affinity and subtype selectivity. This directly addresses a gap in the published SAR where the N-methyl and N-benzyl variants have been extensively explored, but the N-cyclopropylmethyl series remains under-represented .

Central Nervous System (CNS) Drug Discovery with Optimized Lipophilicity

For CNS-targeted programs, the calculated logP of ~2.1 places this scaffold within the optimal range for blood-brain barrier penetration . The compound can serve as a core scaffold for parallel synthesis to generate analogs with fine-tuned lipophilicity and basicity, critical for minimizing off-target binding and achieving desired CNS pharmacokinetic profiles.

Synthesis of Advanced Intermediates for Gastrointestinal Therapeutics

Patents describe azabicyclo[3.3.1]nonane derivatives with N-cycloalkylalkyl substituents as having 'useful pharmacological activity, such as ability to regulate gastro-intestinal function, anti-emetic activity and CNS activity' [1]. This compound provides a direct route to these pharmacologically active derivatives, bypassing the need to construct the bicyclic core with the precise N-substituent already in place.

Quality-Controlled Building Block for High-Throughput Chemistry

With commercially verified purity (95%) and batch-specific analytical data (NMR, HPLC, GC) from vendors like Bidepharm , this compound is suitable for incorporation into high-throughput parallel synthesis workflows where reproducibility and known purity are non-negotiable. This contrasts with custom-synthesized alternatives that may lack rigorous QC documentation.

Quote Request

Request a Quote for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.